molecular formula C8H8ClNO2 B1586858 Ethyl 2-chloroisonicotinate CAS No. 54453-93-9

Ethyl 2-chloroisonicotinate

Cat. No. B1586858
Key on ui cas rn: 54453-93-9
M. Wt: 185.61 g/mol
InChI Key: IGRLNCOFYMWKBU-UHFFFAOYSA-N
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Patent
US07354933B2

Procedure details

1 ml of concentrated sulfuric acid is added to a solution of 2.2 g of 2-chloropyridine-4-carboxylic acid in 30 ml of ethanol. The reaction mixture is refluxed with stirring for 16 hours and then concentrated to dryness under reduced pressure. The residue thus obtained is taken up in 30 ml of water and then extracted with 3×30 ml of dichloromethane. The organic phase is dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure. The oil thus obtained is purified by filtration through 13 g of silica, eluting with dichloromethane. The fractions containing the expected product are concentrated to dryness under reduced pressure. 2.1 g of ethyl 2-chloropyridine-4-carboxylate are thus obtained.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[CH:10]=[CH:9][N:8]=1.[CH2:16](O)[CH3:17]>O>[Cl:6][C:7]1[CH:12]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oil thus obtained
FILTRATION
Type
FILTRATION
Details
is purified by filtration through 13 g of silica
WASH
Type
WASH
Details
eluting with dichloromethane
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CONCENTRATION
Type
CONCENTRATION
Details
are concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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